molecular formula C30H31N5O5S2 B10861932 2-(2-methylpropanoylamino)-~{N}-[2-[(phenylmethyl)-[4-(phenylsulfamoyl)phenyl]carbonyl-amino]ethyl]-1,3-thiazole-5-carboxamide

2-(2-methylpropanoylamino)-~{N}-[2-[(phenylmethyl)-[4-(phenylsulfamoyl)phenyl]carbonyl-amino]ethyl]-1,3-thiazole-5-carboxamide

Cat. No.: B10861932
M. Wt: 605.7 g/mol
InChI Key: YVPYJSSYGACUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of TH470 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities for research purposes .

Chemical Reactions Analysis

TH470 undergoes several types of chemical reactions, including:

    Oxidation: TH470 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to yield different reduced forms.

    Substitution: TH470 can undergo substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

TH470 has a wide range of applications in scientific research, including:

Mechanism of Action

TH470 exerts its effects by selectively inhibiting LIM kinase 1 and LIM kinase 2. These kinases play a crucial role in regulating the actin cytoskeleton, which is essential for various cellular processes such as cell migration, division, and differentiation. By inhibiting these kinases, TH470 disrupts the actin cytoskeleton, leading to altered cell behavior and function .

Comparison with Similar Compounds

TH470 is unique in its high selectivity and potency for LIM kinase 1 and LIM kinase 2. Similar compounds include:

    LIM kinase inhibitors: Other inhibitors targeting LIM kinase pathways, but with different selectivity and potency profiles.

    ROCK inhibitors: Compounds that inhibit Rho-associated protein kinase, another kinase involved in cytoskeletal regulation.

    MLCK inhibitors: Inhibitors of myosin light chain kinase, which also plays a role in cytoskeletal dynamics.

TH470 stands out due to its specific inhibition of LIM kinase 1 and LIM kinase 2, making it a valuable tool in research focused on these kinases .

Properties

Molecular Formula

C30H31N5O5S2

Molecular Weight

605.7 g/mol

IUPAC Name

N-[2-[benzyl-[4-(phenylsulfamoyl)benzoyl]amino]ethyl]-2-(2-methylpropanoylamino)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C30H31N5O5S2/c1-21(2)27(36)33-30-32-19-26(41-30)28(37)31-17-18-35(20-22-9-5-3-6-10-22)29(38)23-13-15-25(16-14-23)42(39,40)34-24-11-7-4-8-12-24/h3-16,19,21,34H,17-18,20H2,1-2H3,(H,31,37)(H,32,33,36)

InChI Key

YVPYJSSYGACUSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)C(=O)NCCN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4

Origin of Product

United States

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